molecular formula C4H2Br2N2OS B8731102 2,4-Dibromothiazole-5-carboxamide

2,4-Dibromothiazole-5-carboxamide

Cat. No. B8731102
M. Wt: 285.95 g/mol
InChI Key: MHPNIDVISPFOJI-UHFFFAOYSA-N
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Patent
US09090601B2

Procedure details

A suspension of 2,4-dibromo-1,3-thiazole-5-carboxylic acid (16.33 g, 56.91 mmol) in dry DCM (250 mL) and DMF (0.400 mL) was cooled with ice bath. Thionyl chloride (40.0 mL, 548 mmol) was added dropwise. The cooling bath was removed and the suspension was stirred at r.t. for 2.5 hours, Toluene (80 mL, 800 mmol) was added and the suspension was heated to reflux for 1 hour. The mixture was cooled to room temperature, solvent was removed and the residue was azeotroped with toluene (2×100 mL) to give a crude intermediate. This material was suspended in DCM (230 mL) and cooled with ice bath. N,N-dimethylaminopyridine (0.70 g, 5.7 mmol) was added, followed by slow addition of 8.5 M of Ammonium hydroxide in Water (100.0 mL, 850.0 mmol). The mixture was stirred at room temperature overnight. The mixture was filtered, aqueous layer was separated and extracted with DCM (3×100 mL). The combined DCM layers were washed with water, brine, dried over Na2SO4, filtered, and evaporated to give a solid product (11.2 g, 69%). LCMS: (FA) ES+ 287 and ES− 285.
Quantity
16.33 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([Br:7])[N:6]=1.S(Cl)(Cl)=O.C1(C)C=CC=CC=1.[OH-].[NH4+:23].O>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[S:3][C:4]([C:8]([NH2:23])=[O:10])=[C:5]([Br:7])[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.33 g
Type
reactant
Smiles
BrC=1SC(=C(N1)Br)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
N,N-dimethylaminopyridine
Quantity
0.7 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at r.t. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (2×100 mL)
CUSTOM
Type
CUSTOM
Details
to give a crude intermediate
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined DCM layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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